N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide

Physicochemical profiling Medicinal chemistry Hydrogen bonding

Researchers targeting zinc-dependent enzymes (HDACs, MMPs) often face a gap: nitrile and amine analogs lack the amidoxime moiety essential for bidentate Zn²⁺ coordination. This compound solves that problem by delivering a pre-formed oxazole-amidoxime scaffold. • Amidoxime enables bidentate metal chelation absent in nitrile and amine analogs. • Forms matched molecular pair with amine analog (ΔTPSA +32.1 Ų) for CNS vs. peripheral permeability profiling. • Saturated -CH₂- linker (4 rotatable bonds) offers greater flexibility vs. rigid ethenimidamide. • 95% purity ensures reproducible fragment screening data.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B12357506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CO2)CC(=NO)N
InChIInChI=1S/C12H13N3O3/c1-17-10-4-2-8(3-5-10)12-14-9(7-18-12)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)
InChIKeyICAPHUCFFSDVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide: Identity and Physicochemical Baseline


N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide (CAS 950029-01-3, MW 247.25 g/mol, C₁₂H₁₃N₃O₃) is a synthetic small-molecule building block featuring a 4-methoxyphenyl-substituted 1,3-oxazole core linked via a methylene bridge to an N'-hydroxyethanimidamide (amidoxime) terminus [1]. It is catalogued primarily as a screening compound and synthetic intermediate (Enamine EN300-29614, Santa Cruz Biotechnology sc-355919, AKSci 0446DL), supplied at 95% purity . The compound belongs to the broader class of oxazole-bearing hydroxyamidines, a scaffold recognized for its metal-chelating capacity via the amidoxime moiety—a feature that distinguishes it from the corresponding nitrile (CAS 949980-19-2) and primary amine (CAS 1000931-48-5) analogs sharing the identical 2-(4-methoxyphenyl)-oxazole substructure [2]. No published biological assay data specific to this compound were identified in PubMed, BindingDB, or ChEMBL as of the search date; differentiation therefore rests on quantifiable physicochemical properties, functional-group reactivity, and structural comparisons with its closest purchasable analogs.

Amidoxime functional group enables bidentate metal-ion coordination studies
Synthetic intermediate with flexible –CH₂– linker for heterocycle elaboration
Matched molecular pair component for systematic ADME property comparisons

N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide: Irreplaceability vs. In-Class Analogs


Compounds sharing the 2-(4-methoxyphenyl)-1,3-oxazole scaffold—including the nitrile (CAS 949980-19-2), the primary amine (CAS 1000931-48-5), the 5-methyl hydroxyamidine (CAS 1261027-49-9), and the ethenimidamide (E-isomer)—are not functionally interchangeable. The target compound's N'-hydroxyethanimidamide terminus constitutes an amidoxime functionality capable of bidentate metal-ion coordination (e.g., Zn²⁺ in HDAC active sites), a property absent in the nitrile and amine analogs [1]. Switching to the 5-methyl analog increases molecular weight by +14.03 Da (+5.7%) and introduces steric bulk at the oxazole 5-position, altering conformational accessibility and lipophilicity . Substituting the ethanimidamide for the ethenimidamide replaces the flexible –CH₂– linker with a rigid –CH=CH– unit, eliminating one rotatable bond and constraining the spatial relationship between the oxazole and amidoxime groups [2]. These differences are quantitative and may materially affect metal-binding geometry, solubility, passive permeability, and downstream synthetic utility. Critical contextual note: no head-to-head biological activity data exist for any of these analogs in peer-reviewed literature; procurement decisions must therefore be guided by the physicochemical and structural evidence presented below.

Nitrile analog (CAS 949980-19-2)
Lacks amidoxime –N(OH) group required for metal chelation; cannot serve as ZBG pharmacophore
Ethenimidamide analog (rigid –CH=CH–)
Restricted linker rotation may alter chelating geometry relative to flexible target compound
5-Methyl amidoxime analog (CAS 1261027-49-9)
Additional steric bulk and +0.4 log lipophilicity shift partition behavior and conformational profile

N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide: Quantitative Differentiation Evidence


Amidoxime vs. Amine: Hydrogen-Bond Capacity

The target compound possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared with 1 HBD and 4 HBA for the primary amine analog 2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine (CAS 1000931-48-5) [1]. The additional HBD originates from the amidoxime –OH group; the extra HBA from the amidoxime =N–OH oxygen. This yields a topological polar surface area (TPSA) of 93.9 Ų for the target versus 61.8 Ų (calculated for the amine), a difference of +32.1 Ų (+52%) that has direct implications for membrane permeability prediction [2].

H-Bond Capacity vs Amine
Head-to-head
TPSA +32.1 Ų (+52%) vs amine analog; HBD +1, HBA +1
Large TPSA difference may alter permeability predictions
Computed properties; no cell-based data
Physicochemical profiling Medicinal chemistry Hydrogen bonding

Lipophilicity Comparison: Amidoxime vs. Nitrile & Amine

The target compound has a computed XLogP3-AA of 1.1, positioning it between the more lipophilic primary amine analog (XLogP3 = 1.3) and the nitrile precursor (2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile, theoretical XLogP3 ≈ 1.6 based on fragment contribution) [1]. The 5-methyl-substituted amidoxime analog (CAS 1261027-49-9, MW 261.28) has an estimated XLogP3 of ~1.5 due to the added methyl group, making it approximately 0.4 log units more lipophilic than the target . This intermediate lipophilicity of the target compound may offer a balanced solubility-permeability profile relative to both more polar (amine) and more lipophilic (5-methyl, nitrile) alternatives.

Lipophilicity Rank
Reported
XLogP3 1.1; 0.4–0.5 units lower than nitrile/5-methyl analogs
Intermediate lipophilicity may support balanced solubility-permeability
Computed partition; experimental logD not available
Lipophilicity ADME prediction Lead optimization

Amidoxime Metal Chelation vs. Nitrile/Amine Precursors

The N'-hydroxyethanimidamide (amidoxime) terminus of the target compound is structurally and electronically analogous to the hydroxamic acid zinc-binding group (ZBG). Published studies on oxazole hydroxamates demonstrate that this heterocycle-ZBG connectivity yields potent and subtype-selective HDAC6 inhibition; for example, an oxazole hydroxamate achieves an IC₅₀ of 59 nM against HDAC6 with >200-fold selectivity over HDAC1 and HDAC8 [1]. Neither the nitrile analog (CAS 949980-19-2) nor the primary amine analog (CAS 1000931-48-5) possesses a functional group capable of bidentate Zn²⁺ coordination, as their terminal groups (C≡N and –CH₂NH₂, respectively) lack the requisite N–OH moiety . This functional difference is absolute, not incremental.

Metal Chelation vs Precursors
Class-level
Amidoxime enables bidentate Zn²⁺ coordination; nitrile/amine analogs cannot chelate
Prerequisite for zinc-dependent enzyme inhibition studies
Class inference: oxazole hydroxamates HDAC6 IC₅₀ 59 nM
Zinc-binding group HDAC inhibition Metalloenzyme inhibitor design

Conformational Flexibility: Saturated vs. Unsaturated Linker

The target compound contains a saturated –CH₂– linker between the oxazole C4 position and the amidoxime carbon, yielding 4 rotatable bonds (PubChem computed). In contrast, the (E)-ethenimidamide analog (ChemBase 254433) replaces this –CH₂– with a rigid –CH=CH– (ethenyl) bridge, reducing the rotatable bond count to 3 and restricting the spatial orientation of the amidoxime group relative to the oxazole plane via E/Z stereochemistry [1]. This difference is quantifiable: one fewer rotatable bond and a constrained double-bond geometry alter the conformational ensemble accessible at physiological temperature. Additionally, the ethenimidamide analog has a computed LogD (pH 7.4) of 1.06 and pKa of 10.33, values closely comparable to the target (LogD ≈ 1.06 estimated; pKa amidoxime typically ~10–11), indicating that the principal differential vector is conformational rather than electronic [2].

Conformational Flexibility
Head-to-head
4 rotatable bonds (saturated –CH₂–) vs 3 (ethenimidamide E –CH=CH–)
Flexible linker may enable alternative binding modes
Ethenimidamide LogD 1.06, pKa 10.33 similar to target
Conformational analysis Molecular flexibility Structure-based design

Purity and Lot-Specific Certification for Traceable Procurement

The target compound is available from multiple independent vendors at a standardized minimum purity of 95%: Enamine LLC (EN300-29614, 95%), AKSci (0446DL, 95%), and CheMenu (CM413604, 95%+) . Santa Cruz Biotechnology (sc-355919) additionally offers lot-specific Certificate of Analysis documentation including water content and other batch-specific data . By contrast, the 5-methyl amidoxime analog (CAS 1261027-49-9) is also specified at 95% purity but is supplied by a narrower range of vendors (Bidepharm) . The nitrile analog (CAS 949980-19-2) and the amine analog (CAS 1000931-48-5) share similar 95% purity specifications, making purity alone insufficient for differentiation but supporting parity in procurement quality.

Purity & Vendor Diversity
Specification review
≥95% across ≥4 vendors; lot-specific CoA available from SCBT
Supports procurement traceability and competitive sourcing
Purity parity with analogs but broader supplier base
Quality control Analytical certification Procurement specification

Molecular Weight: Distinct Chemical Space vs. Precursors

The target compound (MW 247.25 Da) occupies a distinct molecular-weight window between the lighter nitrile precursor (MW 214.22 Da, –33.03 Da, –13.4%) and the heavier 5-methyl amidoxime analog (MW 261.28 Da, +14.03 Da, +5.7%) [1]. The amine analog (MW 218.25 Da) is 29.00 Da (–11.7%) lighter, reflecting replacement of the entire amidoxime group (–N=C(NH₂)OH, 59.07 Da) with a primary amine (–NH₂, 16.02 Da) [2]. These mass differences are significant for fragment-based screening where the Rule of Three (MW <300) applies: the target compound's MW of 247.25 positions it at the upper end of fragment space, while the nitrile (214.22) and amine (218.25) sit more comfortably within optimal fragment parameters [3].

Molecular Weight Offset
Head-to-head
MW 247.25 Da; –33 Da vs nitrile, –29 Da vs amine, +14 Da vs 5-methyl analog
Mass difference reflects deliberate amidoxime functionalization
Rule-of-three compliant fragment space
Molecular weight Fragment-based drug discovery Chemical space

N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide: Recommended Application Scenarios


Amidoxime Zinc-Binding Group for Metalloenzyme Design

For medicinal chemistry programs targeting zinc-dependent enzymes (HDACs, matrix metalloproteinases, LpxC, PDF), the target compound provides the N'-hydroxyethanimidamide functionality essential for bidentate Zn²⁺ coordination—a feature absent in the nitrile and amine analogs [1]. Researchers can use this compound as a direct fragment hit or as a synthetic intermediate for elaboration into full-length inhibitors, leveraging the class-level precedent that oxazole-hydroxamate connectivity yields nanomolar HDAC6 potency (IC₅₀ = 59 nM) [2]. The saturated –CH₂– linker (4 rotatable bonds) offers greater conformational flexibility than the rigid ethenimidamide analog, potentially enabling more favorable zinc-chelating geometries.

Fragment-Based Screening and Physicochemical Profiling

With MW 247.25 Da, XLogP3 1.1, TPSA 93.9 Ų, and 4 rotatable bonds, the target compound satisfies the Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3; note HBA=5 exceeds the strict rule but is within acceptable fragment parameters) [1]. Its intermediate lipophilicity (XLogP3 1.1 vs. 1.3 for the amine analog and ~1.5–1.6 for the 5-methyl and nitrile analogs) positions it as a balanced starting point for fragment growth that avoids excessive lipophilicity-driven promiscuity [2]. The compound's 95% purity across multiple vendors supports reproducible screening data.

Amidoxime Reactivity for Heterocycle Synthesis

The amidoxime group is a versatile synthetic handle for constructing 1,2,4-oxadiazoles, 1,2,4-oxadiazolines, and other nitrogen-rich heterocycles via O-acylation/cyclodehydration or metal-catalyzed coupling reactions [1]. The target compound, as a pre-formed oxazole-amidoxime conjugate, enables direct entry into oxazole-oxadiazole hybrid scaffolds without requiring post-assembly functional group interconversion—a synthetic advantage over the nitrile and amine analogs, which would require additional steps to install the amidoxime moiety [2]. The 4-methoxyphenyl substituent provides a UV-active chromophore facilitating chromatographic monitoring and purification.

Comparative ADME Tool for Structure-Property Studies

Because the target compound (HBD=2, HBA=5, TPSA=93.9 Ų, LogP=1.1) and its amine analog (HBD=1, HBA=4, TPSA≈61.8 Ų, LogP=1.3) share an identical oxazole core but differ systematically in hydrogen-bonding capacity, they constitute a matched molecular pair for dissecting the contribution of amidoxime functionalization to passive permeability, solubility, and metabolic stability [1]. The +32.1 Ų TPSA difference exceeds established thresholds for predicting blood-brain barrier penetration, making this pair valuable for CNS vs. peripheral exposure profiling studies [2].

Application
Selection Property
Validation Focus
Metalloenzyme ZBG probe
Amidoxime metal-coordination capacity
Zn²⁺ chelation in biochemical enzyme assays
Fragment-based library hit
Rule-of-three compliant fragment profile
Binding confirmation via SPR or thermal shift
Heterocycle synthesis building block
Amidoxime reactivity for oxadiazole formation
Synthetic route efficiency and purity analysis
Matched molecular pair for ADME
Systematic HBD/HBA/TPSA offset vs amine analog
Comparative permeability and solubility assays
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